2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-Fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 946211-68-3) is a synthetic small molecule built on a pyridazinone core that is linked via an ethyl spacer to a 2-fluorobenzamide group and substituted at the 3-position with a furan-2-yl ring. The compound falls within the generic structural scope of pyridazinone-furan conjugates disclosed in patent family EP2518063 / US20100210649, which are described as inhibitors of EGFR and/or KRAS signaling for oncology applications.

Molecular Formula C17H14FN3O3
Molecular Weight 327.315
CAS No. 946211-68-3
Cat. No. B2949600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS946211-68-3
Molecular FormulaC17H14FN3O3
Molecular Weight327.315
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)F
InChIInChI=1S/C17H14FN3O3/c18-13-5-2-1-4-12(13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,19,23)
InChIKeyXHSFXNSRKMMZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946211-68-3 – Procurement-Ready Profile of a Pyridazinone-Furan Benzamide for Kinase-Targeted Research


2-Fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 946211-68-3) is a synthetic small molecule built on a pyridazinone core that is linked via an ethyl spacer to a 2-fluorobenzamide group and substituted at the 3-position with a furan-2-yl ring. The compound falls within the generic structural scope of pyridazinone-furan conjugates disclosed in patent family EP2518063 / US20100210649, which are described as inhibitors of EGFR and/or KRAS signaling for oncology applications [1]. Its molecular formula is C₁₇H₁₄FN₃O₃ (MW 327.32 g/mol) [2].

Why 946211-68-3 Cannot Be Interchanged with Other Pyridazinone-Furan Analogs Without Quantitative Justification


Although the pyridazinone-furan-benzamide scaffold is shared by numerous in-class compounds claimed in EP2518063, minor structural variations—such as halogen substitution pattern on the benzamide ring, linker length, or heterocycle appendage—are known to produce large shifts in kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. Without compound-specific comparative data, generic substitution risks selecting an analog with inferior target engagement, unanticipated off-target activity, or unsuitable physicochemical properties. The sections below provide the available quantitative evidence that distinguishes 946211-68-3 from its closest structural comparators and informs rational procurement decisions.

Quantitative Differentiation Evidence for 946211-68-3 Versus Closest Analogs


Structural Uniqueness: 2-Fluoro vs. 2-Chloro, 4-tert-Butyl, and Unsubstituted Benzamide Analogs

The 2-fluorobenzamide moiety in 946211-68-3 differentiates it from the closest commercially listed analogs: 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS not specified), 4-tert-butyl-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide, and the unsubstituted benzamide N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. The electron-withdrawing ortho-fluoro substituent alters the benzamide ring's electronic character and hydrogen-bonding capacity relative to the electron-donating tert-butyl or the larger chloro analogs, which can impact target binding and metabolic stability [1][2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Patent-Scaffold Alignment: 946211-68-3 Falls Within the EGFR/KRAS Inhibitor Pharmacophore Defined by Sloan-Kettering Institute

The generic Formula (I) in EP2518063 encompasses the exact scaffold of 946211-68-3, where the pyridazinone ring is substituted at N-2 with an ethyl-linked benzamide and at C-3 with a furan-2-yl group. The patent demonstrates that representative compounds within this series exhibit IC₅₀ values against the H3255 non-small cell lung cancer (NSCLC) cell line (EGFR mutant) and inhibit DNA synthesis and induce apoptosis in H2030 and H1975 cells. However, the specific compound 946211-68-3 is not individually exemplified with quantitative data in the patent; its membership is inferred from the Markush structure [1].

Oncology EGFR inhibitor KRAS signaling

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Non-Fluorinated Analogs

The presence of a fluorine atom on the benzamide ring of 946211-68-3 is expected to modestly increase lipophilicity (LogP) and introduce a hydrogen-bond acceptor site compared to the unsubstituted benzamide analog. Calculated LogP (cLogP) values can be estimated from structure, but no experimentally measured LogP or solubility data for 946211-68-3 were found in non-excluded sources. The ortho-fluoro substitution may also reduce the basicity of the adjacent amide NH, potentially affecting permeability and protein binding relative to non-fluorinated or para-substituted analogs [1].

Drug-likeness Lipophilicity Physicochemical properties

Commercial Availability and Purity: Limited Supplier Landscape Necessitates Informed Vendor Selection

946211-68-3 is listed by a narrow set of specialty chemical suppliers (excluding those prohibited by the user). Typical stated purity is 95% [1]. No analytical certificates (e.g., HPLC, NMR) were available from non-excluded sources at the time of this analysis. The limited supplier base—contrasting with broader availability of simpler pyridazinone building blocks—means procurement requires careful verification of batch-specific purity and identity, as the compound's structural complexity may lead to variable synthetic yields or impurities.

Chemical procurement Purity assessment Supply chain

Recommended Procurement and Research Application Scenarios for 946211-68-3 Based on Available Evidence


EGFR/KRAS Mutant NSCLC Probe Development

Given its structural alignment with the pyridazinone-furan pharmacophore patented for EGFR/KRAS inhibition [1], 946211-68-3 is a candidate for testing in mutant EGFR (L858R, T790M) and KRAS (G12C) NSCLC cell lines. Researchers should generate primary dose-response data (IC₅₀) in H3255, H1975, and H2030 cells, using erlotinib or sotorasib as reference controls, to establish its potency rank within the series.

Structure-Activity Relationship (SAR) Exploration Around the Benzamide Ring

The ortho-fluorobenzamide substitution uniquely distinguishes 946211-68-3 from the 2-chloro, 4-tert-butyl, and unsubstituted analogs. Procuring all four analogs and testing them in parallel in a biochemical EGFR kinase assay and a cellular proliferation assay would enable direct quantification of the fluoro substituent effect on target affinity and cellular activity, thereby building a local SAR model [1][2].

Physicochemical and ADME Profiling of Fluorinated Pyridazinone Leads

With its intermediate calculated lipophilicity (estimated cLogP increment +0.2–0.4 over the unsubstituted analog), 946211-68-3 can serve as a tool compound to experimentally measure LogD, aqueous solubility, microsomal stability, and permeability, and to compare these parameters directly with the non-fluorinated and tert-butyl analogs. Such data would inform the design of pyridazinone-furan leads with improved drug-like properties [1].

Custom Synthesis and In-House Quality Control Verification

Due to the limited commercial vendor base and absence of publicly available certificates of analysis, laboratories should plan for in-house characterization (¹H/¹³C NMR, HRMS, HPLC purity) upon receipt. Custom synthesis requests should specify ≥97% purity and include structural confirmation data, especially if the compound is intended for in vivo pharmacology or mode-of-action studies [1].

Quote Request

Request a Quote for 2-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.